Cas no 1354949-86-2 (1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol)

1-Amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyrazole substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its bifunctional structure, combining an amino group and a hydroxyl group, allows for selective modifications, making it valuable for asymmetric synthesis and ligand design. The presence of the 1-methyl-1H-pyrazol-4-yl moiety enhances its potential as a building block for heterocyclic compounds. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications, particularly in medicinal chemistry and catalysis.
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol structure
1354949-86-2 structure
Product name:1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
CAS No:1354949-86-2
MF:C7H13N3O
Molecular Weight:155.197621107101
MDL:MFCD20233475
CID:4592360
PubChem ID:54594905

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
    • 1H-Pyrazole-4-methanol, α-(aminomethyl)-α,1-dimethyl-
    • MDL: MFCD20233475
    • インチ: 1S/C7H13N3O/c1-7(11,5-8)6-3-9-10(2)4-6/h3-4,11H,5,8H2,1-2H3
    • InChIKey: TYVNHUYYFGJCRL-UHFFFAOYSA-N
    • SMILES: C(N)C(C1=CN(C)N=C1)(O)C

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-84183-10.0g
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95.0%
10.0g
$3131.0 2025-02-21
Chemenu
CM433891-250mg
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95%+
250mg
$344 2023-03-27
TRC
A617518-50mg
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2
50mg
$ 185.00 2022-06-08
TRC
A617518-100mg
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2
100mg
$ 275.00 2022-06-08
Chemenu
CM433891-500mg
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95%+
500mg
$624 2023-03-27
1PlusChem
1P01AKYR-10g
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95%
10g
$3932.00 2023-12-22
Enamine
EN300-84183-5g
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95%
5g
$2110.0 2023-09-02
Aaron
AR01AL73-5g
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95%
5g
$2927.00 2025-02-09
Aaron
AR01AL73-50mg
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95%
50mg
$256.00 2025-02-09
Aaron
AR01AL73-500mg
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1354949-86-2 95%
500mg
$808.00 2025-02-09

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol 関連文献

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-olに関する追加情報

Professional Introduction to 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (CAS No. 1354949-86-2)

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, identified by the chemical registration number CAS No. 1354949-86-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a bifunctional structure with both an amino group and a pyrazole moiety, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The unique arrangement of its functional groups makes it a versatile intermediate for the synthesis of more complex pharmacophores, particularly those targeting neurological and inflammatory pathways.

The pyrazole scaffold is a well-documented heterocyclic system with broad biological activity, including antiviral, antibacterial, and anti-inflammatory properties. In particular, derivatives of pyrazole have been extensively studied for their role in modulating enzyme activity and receptor binding. The presence of a methyl-substituted pyrazole in this compound suggests enhanced metabolic stability and improved bioavailability, which are critical factors in drug development. The amino group at the second carbon position further expands the synthetic possibilities, allowing for further derivatization through amide, urea, or sulfonamide formation.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their pharmacological potential. Molecular docking studies indicate that 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol may interact with several key targets implicated in chronic diseases. For instance, preliminary simulations suggest that it could bind to enzymes involved in the Janus kinase (JAK) signaling pathway, which is relevant to autoimmune disorders such as rheumatoid arthritis. Additionally, its structural motif is reminiscent of known kinase inhibitors, raising possibilities for applications in oncology.

In the realm of medicinal chemistry, the synthesis of this compound exemplifies modern methodologies that prioritize efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrazole-propanediol core, while protecting group strategies have been utilized to ensure regioselective functionalization. These approaches align with green chemistry principles by minimizing waste and maximizing yield. The growing emphasis on sustainable practices ensures that compounds like 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol will continue to be synthesized using environmentally conscious techniques.

The biological evaluation of this molecule has begun to yield promising results. In vitro assays have demonstrated modest inhibitory activity against certain inflammatory cytokines, suggesting a therapeutic window for conditions marked by excessive inflammation. While further studies are required to fully elucidate its mechanism of action, these early findings underscore its potential as a lead compound or building block for novel therapeutics. Collaborative efforts between synthetic chemists and biologists are essential to translate such discoveries into tangible clinical benefits.

From a regulatory perspective, compounds like 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Standardized protocols for toxicity screening, pharmacokinetic profiling, and biodistribution studies are indispensable steps in this process. The integration of high-throughput screening technologies has accelerated the pace at which such compounds can be evaluated, reducing the time from discovery to validation. This progress is particularly noteworthy given the increasing complexity of molecular targets in modern drug design.

The role of CAS No. 1354949-86-2 as a reference point underscores the importance of standardized nomenclature in chemical research. Accurate identification ensures reproducibility across experiments and facilitates knowledge sharing within the scientific community. As databases grow more comprehensive, compounds like this one become increasingly accessible for researchers worldwide, fostering innovation through collaboration. Open science initiatives further enhance accessibility by providing freely available data on molecular structures and properties.

Future directions for research on 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol may include exploring its role as a chiral building block or investigating its interactions with membrane-bound receptors. Advances in asymmetric synthesis could enable the production of enantiomerically pure derivatives with enhanced pharmacological activity. Meanwhile, computational modeling continues to evolve as an indispensable tool for predicting molecular behavior before experimental validation becomes necessary.

In conclusion,1-amino-2-(1-methyl-lH-pyrazol-l-l)-yl)propan-l-l)-ol (CAS No. 1354949 86 32 is a structurally intriguing compound with significant pharmaceutical promise. Its unique combination of functional groups positions it as a valuable intermediate for drug development efforts targeting neurological and inflammatory diseases. With ongoing research focused on optimizing its synthesis and evaluating its biological activity, this molecule represents an exciting opportunity within medicinal chemistry. The continued refinement of synthetic methodologies alongside advancements in computational biology ensures that compounds like this will remain at the forefront of therapeutic innovation.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd